

Physical and chemical properties of 7H-Dodecafluoroheptanoic acid

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Compound of Interest

Compound Name: *7H-Dodecafluoroheptanoic acid*

Cat. No.: *B105884*

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An In-depth Technical Guide to 7H-Dodecafluoroheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7H-Dodecafluoroheptanoic acid (CAS No. 1546-95-8) is a fluorinated carboxylic acid belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its unique properties, imparted by the extensive fluorination, make it a subject of interest in various scientific disciplines, including materials science and as a potential building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its reactivity and analytical methodologies.

Chemical Identity and Structure

7H-Dodecafluoroheptanoic acid is a seven-carbon carboxylic acid where twelve hydrogen atoms have been replaced by fluorine atoms, with a single hydrogen atom remaining at the 7-position.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid[1][2]
CAS Number	1546-95-8[2][3][4]
Molecular Formula	C7H2F12O2[2][3]
InChI	InChI=1S/C7H2F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1H,(H,20,21)[3]
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Physicochemical Properties

The physicochemical properties of **7H-Dodecafluoroheptanoic acid** are summarized in the table below. These properties are critical for understanding its environmental fate, potential biological interactions, and for designing experimental protocols.

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	346.07 g/mol [3][4]
Appearance	Colourless/white low melting solid[5]
Melting Point	32-36 °C[4][5]
Boiling Point	192 °C[4][5]
Density	1.792 g/cm ³
Solubility	Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol.[5]
pKa (Predicted)	0.53 ± 0.10[5]
Flash Point	>110 °C (>230 °F)

Reactivity and Stability

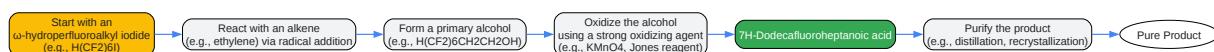
Perfluoroalkyl carboxylic acids (PFCAs) are known for their high chemical stability.^[6] They are generally resistant to degradation through oxidation, hydrolysis, or reduction under typical environmental and biological conditions. The reactivity of **7H-Dodecafluoroheptanoic acid** is largely dictated by the carboxylic acid functional group and the highly electronegative fluorine atoms.

- **Acidity:** The presence of numerous electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid group, as reflected in its low predicted pKa.^[5] This means that at physiological pH, the compound will exist almost entirely in its carboxylate anion form.
- **Reactions of the Carboxyl Group:** The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. It can be used as a building block in organic synthesis for the introduction of a perfluorinated alkyl chain.^[4]
- **Atmospheric Reactivity:** In the gas phase, PFCAs can react with hydroxyl radicals (OH), which is a potential atmospheric degradation pathway. Longer-chain PFCAs tend to react slightly faster with OH radicals than shorter-chain ones.^[7]

Experimental Protocols

Generalized Synthesis of a Perfluoroalkyl Carboxylic Acid

While a specific, detailed protocol for the synthesis of **7H-Dodecafluoroheptanoic acid** is not readily available in the cited literature, a general workflow for the synthesis of ω -hydroperfluoroalkyl carboxylic acids can be conceptualized. A common strategy involves the oxidation of a corresponding ω -hydroperfluoroalkanol.



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A generalized workflow for the synthesis of an ω -hydroperfluoroalkyl carboxylic acid.

Methodology:

- Starting Material: A common starting material is a corresponding ω -hydroperfluoroalkyl iodide.
- Chain Extension: The starting material can be reacted with an alkene, such as ethylene, in a radical addition reaction to extend the carbon chain and introduce a functional group handle.
- Formation of Alcohol: The resulting product can be converted to a primary alcohol.
- Oxidation: The primary alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate or Jones reagent.
- Purification: The final product is purified using standard techniques such as distillation or recrystallization.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) is a critical parameter for understanding the behavior of an ionizable compound. A reliable method for determining the pKa of fluorinated compounds is through ^{19}F NMR spectroscopy.[\[1\]](#)

Methodology:

- Sample Preparation: A series of samples of **7H-Dodecafluoroheptanoic acid** are prepared in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol to ensure solubility) across a wide range of pH values.
- NMR Data Acquisition: ^{19}F NMR spectra are acquired for each sample. The chemical shift of the fluorine atoms, particularly those closest to the carboxylic acid group, will be sensitive to the protonation state of the carboxyl group.
- Data Analysis: The observed chemical shift (δ) at each pH is a weighted average of the chemical shifts of the protonated (δ_{HA}) and deprotonated (δ_{A^-}) forms.

- Titration Curve: A plot of the chemical shift (δ) versus pH will generate a sigmoidal titration curve.
- pKa Determination: The pKa is determined by fitting the titration curve to the appropriate form of the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.^[1]



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Workflow for the determination of pKa using NMR spectroscopy.

Biological Activity and Toxicology

Specific studies on the biological activity and signaling pathways of **7H-Dodecafluoroheptanoic acid** are limited in the available literature. However, as a short-chain PFAS, its toxicological profile is of interest. Generally, short-chain PFCAs are considered to be less bioaccumulative than their long-chain counterparts. Toxicological data on related short-chain PFCAs are being actively investigated by organizations such as the National Toxicology Program. It is important to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed and can cause severe skin burns and eye damage.

Conclusion

7H-Dodecafluoroheptanoic acid is a highly fluorinated carboxylic acid with distinct physical and chemical properties. Its high acidity and stability make it a unique chemical entity. While specific biological data is sparse, its structural similarity to other PFCAs warrants careful handling and further investigation into its toxicological profile. The experimental protocols outlined in this guide provide a framework for the analysis and potential synthesis of this and related compounds, aiding researchers in their scientific endeavors.

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